molecular formula C10H13NO B15130790 8-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

8-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B15130790
M. Wt: 163.22 g/mol
InChI Key: HOXFFAKNGHEJPI-UHFFFAOYSA-N
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Description

8-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that belongs to the benzoxazepine family. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. This method typically requires the use of specific catalysts and reaction conditions to facilitate the formation of the benzoxazepine ring . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods: Industrial production of this compound often employs microwave heating to synthesize pyrimido-oxazepine analogs . This method is favored for its efficiency and ability to produce high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) and chlorine (Cl2).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

8-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in the G2/M phase in cancer cells, leading to cytotoxic effects . The compound’s ability to selectively target cancer cells while displaying limited toxicity against noncancerous cells makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-1,5-benzoxazepine
  • 2,3,4,5-Tetrahydro-1,4-benzothiazepine
  • 2,3,4,5-Tetrahydro-1,4-benzodiazepine

Comparison: 8-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 8th position. This structural feature imparts distinct chemical and biological properties compared to other benzoxazepine derivatives. For example, while 2,3,4,5-tetrahydro-1,5-benzoxazepine and 2,3,4,5-tetrahydro-1,4-benzothiazepine share similar ring structures, their reactivity and biological activities differ due to variations in their substituents and heteroatoms .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C10H13NO/c1-8-2-3-9-7-11-4-5-12-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3

InChI Key

HOXFFAKNGHEJPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNCCO2)C=C1

Origin of Product

United States

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